molecular formula C6H5Cl2N3O2 B3054304 (4,5-Dichloro-2-nitrophenyl)hydrazine CAS No. 59488-35-6

(4,5-Dichloro-2-nitrophenyl)hydrazine

Cat. No.: B3054304
CAS No.: 59488-35-6
M. Wt: 222.03 g/mol
InChI Key: DMYVUIAJZAMOOU-UHFFFAOYSA-N
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Description

(4,5-Dichloro-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H5Cl2N3O2. It is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, along with a hydrazine moiety. This compound is primarily used in research settings and has various applications in organic synthesis and chemical analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dichloro-2-nitrophenyl)hydrazine typically involves the nitration of 4,5-dichlorophenylhydrazine. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring. The process generally involves the use of concentrated nitric acid and sulfuric acid as nitrating agents.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar nitration techniques. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: (4,5-Dichloro-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: (4,5-Dichloro-2-aminophenyl)hydrazine.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

(4,5-Dichloro-2-nitrophenyl)hydrazine is used in several scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Chemical Analysis: As a reagent in the detection and quantification of certain analytes.

    Biological Studies: Investigating the biological activity of hydrazine derivatives.

Mechanism of Action

The mechanism of action of (4,5-Dichloro-2-nitrophenyl)hydrazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydrazine moiety can also form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to biological effects.

Comparison with Similar Compounds

    (2,4-Dinitrophenyl)hydrazine: Used in similar applications but has two nitro groups instead of one.

    (4-Chloro-2-nitrophenyl)hydrazine: Similar structure but with only one chlorine atom.

Uniqueness: (4,5-Dichloro-2-nitrophenyl)hydrazine is unique due to the presence of both chlorine atoms and a nitro group, which can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

59488-35-6

Molecular Formula

C6H5Cl2N3O2

Molecular Weight

222.03 g/mol

IUPAC Name

(4,5-dichloro-2-nitrophenyl)hydrazine

InChI

InChI=1S/C6H5Cl2N3O2/c7-3-1-5(10-9)6(11(12)13)2-4(3)8/h1-2,10H,9H2

InChI Key

DMYVUIAJZAMOOU-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NN

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NN

Origin of Product

United States

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